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Compound of Interest

Compound Name:
PHENOLPHTHALEIN

DIBUTYRATE

CAS No.: 62625-15-4

Cat. No.: B1345488

Get Quote

Chemical Identity & Significance
Phenolphthalein dibutyrate (CAS 62625-15-4) is the diester derivative of the common pH

indicator phenolphthalein.[1] Unlike its parent compound, the dibutyrate ester is chemically

stable and colorless in aqueous solution. Its primary utility lies in drug development and

biocatalysis research as a specific substrate for lipases.

Upon enzymatic hydrolysis, the butyrate ester bonds are cleaved, releasing free

phenolphthalein. In alkaline conditions (pH > 8.5), the liberated phenolphthalein undergoes a

structural rearrangement to its dianionic form, resulting in a vivid pink coloration (

nm). This "turn-on" absorbance provides a direct, quantifiable metric for enzyme kinetics.
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Property Data

IUPAC Name
3,3-Bis(4-butyryloxyphenyl)-2-benzofuran-

1(3H)-one

CAS Number 62625-15-4

Molecular Formula

Molecular Weight 458.51 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in Ethanol, DMSO, Chloroform;

Insoluble in Water

Spectroscopic Characterization
The following data establishes the structural identity of phenolphthalein dibutyrate. Note that

the esterification of the phenolic hydroxyl groups significantly alters the spectroscopic signature

compared to the parent phenolphthalein.

A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the presence of two distinct carbonyl environments: the

strained lactone ring and the aliphatic ester chains.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1345488/docs?utm_src=pdf-body#technical-guide-phenolphthalein-dibutyrate-spectroscopic-data-applications-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345488?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (

)
Assignment Structural Context

1785 - 1795 Lactone

Characteristic high-frequency

shift due to the 5-membered

lactone ring strain.[1]

1750 - 1765 Ester
Stretching vibration of the

butyrate ester carbonyls.

2960 - 2870 Aliphatic

Methyl and methylene

stretches from the butyryl

chains (

,

).[1]

1600, 1470 Aromatic
Skeletal vibrations of the

benzene rings.

1150 - 1200 Ester
C-O-C asymmetric stretching.

[1]

B. Nuclear Magnetic Resonance (NMR)
The

NMR spectrum displays a characteristic pattern for the butyrate chain (triplet-sextet-triplet) and
the aromatic system.[1] NMR (400 MHz,

) Data:
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Shift (

, ppm)
Multiplicity Integration Assignment

7.95 Doublet (d) 1H

Aromatic proton ortho

to lactone carbonyl

(Phthalide ring).[1]

7.50 - 7.70 Multiplet (m) 2H

Aromatic protons

(Phthalide ring

meta/para).[1]

7.90 Doublet (d) 1H
Aromatic proton

(Phthalide ring).[1]

7.20 - 7.35 Multiplet (m) 4H

Aromatic protons

(Phenylene rings,

meta to ester).[1]

7.05 - 7.15 Multiplet (m) 4H

Aromatic protons

(Phenylene rings,

ortho to ester).[1]

2.55 Triplet (t) 4H

-Methylene of butyrate

(

).[1]

1.78 Sextet (m) 4H

-Methylene of butyrate

(

).[1]

1.02 Triplet (t) 6H

Terminal Methyl of

butyrate (

).[1]

C NMR (100 MHz,

) Key Signals:
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Carbonyls:

171.5 (Ester

), 169.2 (Lactone

).[1]

Aromatic:

151.0 (Ipso-O), 128-135 (Aromatic CH), 90.5 (Quaternary sp3 C).[1]

Aliphatic:

36.2 (

), 18.4 (

), 13.6 (

).[1]

C. UV-Vis Spectroscopy[1]
Substrate (Dibutyrate):

nm (Colorless in visible region).[1]

Product (Phenolphthalein):

nm (in pH 10 buffer).[1]

Extinction Coefficient (

): ~33,000

(at 553 nm for the phenolphthalein dianion).

Experimental Protocols
Protocol A: Synthesis of Phenolphthalein Dibutyrate
For research synthesis when commercial stock is unavailable.[1]
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Reagents: Phenolphthalein (3.18 g, 10 mmol), Butyric Anhydride (4.0 mL, ~25 mmol), Pyridine

(anhydrous), Ethyl Acetate, Hexane.[1]

Reaction: Dissolve phenolphthalein in 15 mL of anhydrous pyridine in a round-bottom flask.

Addition: Add butyric anhydride dropwise under stirring at room temperature.

Reflux: Heat the mixture to 90°C for 3 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane)

until the starting material spot disappears.

Workup: Pour the reaction mixture into 100 mL ice-cold water. Extract with Ethyl Acetate (3 x

30 mL).

Wash: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

and brine.

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Lipase Activity Assay
Standard operating procedure for drug screening.[1]

Preparation: Prepare a 10 mM stock solution of Phenolphthalein Dibutyrate in DMSO or

Ethanol.

Buffer: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 (emulsifier).

Reaction:

In a 96-well plate, add 180

L of Buffer.

Add 10

L of Enzyme solution (Lipase source).
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Initiate reaction with 10

L of Substrate Stock.

Monitoring: Immediately measure Absorbance at 550 nm in kinetic mode for 20 minutes at

37°C.

Termination (Endpoint Method): If using endpoint, stop reaction after 30 mins by adding 100

L of 0.1 M

(raises pH to ~10.5, ensuring full color development).

Mechanistic Visualization
The following diagram illustrates the hydrolysis pathway monitored during the spectroscopic

assay.
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Lipase
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Click to download full resolution via product page

Caption: Step-wise enzymatic hydrolysis of phenolphthalein dibutyrate followed by pH-

dependent chromophore generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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